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molecular formula C13H10BrClO B1522689 1-(Benzyloxy)-3-bromo-5-chlorobenzene CAS No. 1187966-48-8

1-(Benzyloxy)-3-bromo-5-chlorobenzene

Cat. No. B1522689
M. Wt: 297.57 g/mol
InChI Key: PKROBCVIFMCNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08563723B2

Procedure details

2.54 g 3-Bromo-5-chloro-phenol was dissolved in 50 mL acetone. Subsequently were added 8.04 g potassium carbonate, 1.52 mL benzyl bromide and 0.86 g tetrabutylammonium iodide. The mixture was refluxed for 2 h., cooled to room temperature and filtrated, and the filtrate was concentrated to dryness. The residue was chromatographed over a short column of silica, eluting with DCM/PA 1:4, and the pink color of the product fractions (at the front) was removed with active carbon. After filtration and evaporation, 3.11 g (90%) of a pale yellow oil was obtained. 1H NMR (400 MHz, CDCl3) δ 5.03 (s, 2H), 6.92 (t, J=2 Hz, 1H), 7.03 (t, J=2 Hz, 1H), 7.12 (t, J=1.5 Hz, 1H), 7.31-7.45 (m, 5H).
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.04 g
Type
reactant
Reaction Step Two
Quantity
1.52 mL
Type
reactant
Reaction Step Two
Quantity
0.86 g
Type
catalyst
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([Cl:8])[CH:7]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CC(C)=O.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:16]([O:9][C:4]1[CH:5]=[C:6]([Cl:8])[CH:7]=[C:2]([Br:1])[CH:3]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
2.54 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Cl)O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
8.04 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.52 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
0.86 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 h.
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over a short column of silica
WASH
Type
WASH
Details
eluting with DCM/PA 1:4
CUSTOM
Type
CUSTOM
Details
the pink color of the product fractions (at the front) was removed with active carbon
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=CC(=C1)Cl)Br
Measurements
Type Value Analysis
AMOUNT: MASS 3.11 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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